5-Chloro-6-[4-(5H-pyrrolo[3,2-d]pyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile
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Description
5-Chloro-6-[4-(5H-pyrrolo[3,2-d]pyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C16H14ClN7 and its molecular weight is 339.79. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are Bcl2 anti-apoptotic protein and cancer cell lines such as MCF7 . Bcl2 is a protein that regulates cell death (apoptosis), by either inducing (pro-apoptotic) or inhibiting (anti-apoptotic) apoptosis .
Mode of Action
The compound interacts with its targets by binding to the Bcl2 anti-apoptotic protein . This interaction results in the up-regulation of P53, BAX, DR4, and DR5, and the down-regulation of Bcl2, Il-8, and CDK4 in treated MCF7 cells .
Biochemical Pathways
The compound affects the apoptosis pathway, a critical cellular mechanism that regulates cell death . The up-regulation of pro-apoptotic genes (P53, BAX, DR4, and DR5) and the down-regulation of anti-apoptotic genes (Bcl2) suggest that the compound promotes apoptosis in cancer cells .
Pharmacokinetics
The compound’s cytotoxic effects against various cancer cell lines suggest it has bioavailability .
Result of Action
The compound’s action results in increased activity of Caspase 8 and BAX, and decreased activity of Bcl2 in treated MCF7 cells . It also causes cell cycle arrest at the G1/S phase in MCF7 cells and induces apoptotic death of MCF7 cells . Additionally, the percentage of fragmented DNA was significantly increased in treated MCF7 cells .
Action Environment
The compound’s synthesis involves the use of a microwave technique, suggesting that the synthesis process may be influenced by environmental factors .
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is suggested that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 5-Chloro-6-[4-(5H-pyrrolo[3,2-d]pyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile is not well defined. It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Subcellular Localization
It is unclear whether it has any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
5-chloro-6-[4-(5H-pyrrolo[3,2-d]pyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN7/c17-12-7-11(8-18)9-20-15(12)23-3-5-24(6-4-23)16-14-13(1-2-19-14)21-10-22-16/h1-2,7,9-10,19H,3-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFOUOWZNPWEPDY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=N2)C#N)Cl)C3=NC=NC4=C3NC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.78 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.